2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone
Description
2-[(3-Chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone is a pyrimidinone derivative featuring a 3-chlorobenzylsulfanyl group at the 2-position and an ethyl substituent at the 6-position of the pyrimidinone core. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-4-3-5-10(14)6-9/h3-7H,2,8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCZKVPHCXFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone, with the CAS number 551931-24-9, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidinone core with a chlorobenzyl sulfanyl moiety. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2OS |
| Molecular Weight | 280.77 g/mol |
| CAS Number | 551931-24-9 |
| Purity | >90% |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth may be attributed to its structural features that facilitate interaction with bacterial enzymes involved in cell wall synthesis.
- Mechanism of Action : The compound may inhibit enzymes such as penicillin-binding proteins (PBPs), which are crucial for peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited potent activity against various strains of bacteria, including resistant strains, indicating a potential for development as a new class of antibiotics .
Cytotoxic Effects
There is emerging evidence suggesting that this compound may also possess cytotoxic effects against cancer cell lines.
- Mechanism : The compound's cytotoxicity could be linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function .
- Research Findings : A study reported that treatment with the compound led to a significant reduction in cell viability in human cancer cell lines, suggesting its potential as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its therapeutic potential.
- Absorption and Distribution : Preliminary data suggest that the compound has favorable absorption characteristics, allowing it to reach effective concentrations in target tissues.
- Toxicological Profile : Toxicity studies are ongoing, but initial assessments indicate a relatively low toxicity profile at therapeutic doses, which is promising for further development .
Scientific Research Applications
2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone (CAS 551931-24-9) is a pyrimidinone derivative with potential applications as an SHP2 inhibitor for treating hyperproliferative diseases like cancer .
Basic Information
this compound, also known as 2-{[(3-chlorophenyl)methyl]sulfanyl}-6-ethyl-3,4-dihydropyrimidin-4-one or 4(3H)-Pyrimidinone, 2-[[(3-chlorophenyl)methyl]thio]-6-ethyl-, has the molecular formula C13H13ClN2OS and a molecular weight of 280.77 g/mol .
Suppliers
This chemical is available from suppliers such as:
- Key Organics Ltd. (United Kingdom)
- Key Organics Limited/Bionet Research (United Kingdom)
- Ryan Scientific, Inc. (United States)
Potential Applications in Scientific Research
This compound is related to pyrimidinone derivatives that act as SHP2 antagonists . SHP2 is a target for treating hyperproliferative diseases and disorders such as cancer, as pyrimidinone derivatives are effective inhibitors of SHP2 and ERK1/2, which plays a key role in regulating cellular proliferation and survival .
Pharmaceutical Research
Pyrimidinone derivatives, including this compound, have demonstrated high selectivity over hErg, suggesting a reduced risk of cardiotoxicity compared to other SHP2 inhibitors like SHP099 and RMC-4550 . The compound's improved safety profile, combined with desirable pharmacokinetic properties and enhanced target engagement, marks a significant advancement in SHP2 inhibitor research .
These compounds can treat diseases and disorders such as age-related macular degeneration, Crohn's disease, cirrhosis, chronic inflammatory-related disorders, proliferative diabetic retinopathy, proliferative vitreoretinopathy, retinopathy of prematurity, granulomatosis, immune hyperproliferation associated with organ or tissue transplantation, inflammatory bowel disease, psoriasis, rheumatoid arthritis, systemic lupus erythematosus (SLE), vascular hyperproliferation secondary to retinal hypoxia, and vasculitis .
Cancer Treatment
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinone derivatives vary in substituents at the 2- and 6-positions, which critically impact their physicochemical properties and bioactivity. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>logP values calculated or inferred from structural analogs; <sup>b</sup>Estimated based on molecular formula; <sup>c</sup>Predicted using XLogP3 .
Key Observations :
Substituent Effects: Halogenated Benzyl Groups: The 3-chlorobenzyl group in the target compound and the 2-chloro-6-fluorobenzyl variant exhibit higher logP values (3.0–3.2) compared to non-halogenated analogs (e.g., 2-methylbenzyl: logP 1.8 ). Halogens enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Amino vs. Alkyl Groups: Replacing the ethyl group with an amino group (as in ) decreases logP (1.8 vs.
Biological Activity: Anticancer Potential: Thieno-fused pyrimidinones (e.g., ) demonstrate activity against cancer cell lines, attributed to their planar fused-ring systems intercalating with DNA or inhibiting kinases. Enzyme Inhibition: Compounds with sulfanyl-acetamide side chains (e.g., ) inhibit α-glucosidase and lipoxygenase, though the target compound’s activity remains uncharacterized.
Synthetic Routes :
- The target compound is likely synthesized via nucleophilic substitution of 6-ethyl-2-mercaptopyrimidin-4(3H)-one with 3-chlorobenzyl chloride, analogous to methods in .
Q & A
Q. What are the established synthetic routes for 2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidinone sulfur position. Key steps include:
- Base-mediated thiolation : Reacting 6-ethyl-4(3H)-pyrimidinone derivatives with 3-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for isolating high-purity crystals .
- Optimization : Adjust reaction time (12–24 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of pyrimidinone to thiol) to improve yield (reported 65–78%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular packing (e.g., hydrogen bonding between pyrimidinone NH and sulfanyl groups) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl CH₃ at δ 1.2–1.4 ppm; chlorobenzyl aromatic protons at δ 7.3–7.5 ppm) .
- IR spectroscopy : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for sulfanyl substitution reactions to predict regioselectivity .
- Hammett analysis : Correlate electronic effects of substituents (e.g., 3-Cl on benzyl) with reaction rates in nucleophilic attacks .
- Conceptual frameworks : Link reactivity to pyrimidinone’s resonance stabilization or charge distribution, as seen in analogous triazolopyrimidine systems .
Q. What experimental designs are suitable for studying its environmental fate and biodegradation?
- Methodological Answer :
- Split-plot designs : Test abiotic/biotic degradation under variable pH, temperature, and microbial activity (e.g., OECD 301B ready biodegradability test) .
- High-performance liquid chromatography (HPLC) : Quantify degradation products (e.g., sulfoxide/sulfone derivatives) .
- Ecotoxicity assays : Use Daphnia magna or algae to assess acute/chronic toxicity (LC₅₀/EC₅₀) under OECD 202/201 guidelines .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-response standardization : Use Hill equation modeling to normalize IC₅₀ values across assays (e.g., HIV inhibition vs. cytotoxicity) .
- Meta-analysis : Compare structural analogs (e.g., 6-cyclohexylmethyl vs. 6-ethyl derivatives) to identify substituent-dependent activity trends .
- Crystallographic docking : Validate target binding modes (e.g., NNRTI binding pocket in HIV reverse transcriptase) to explain potency discrepancies .
Q. What advanced NMR techniques improve conformational analysis in solution?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
